1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea

Urea Transporter UT-A1 Inhibition Kidney Physiology

Select this precisely substituted phenylurea for reproducible research outcomes. It delivers exceptional AhR agonist potency (EC₅₀=0.030 nM) for high-sensitivity positive controls in reporter assays, while its weak UT-A1 (IC₅₀=5000 nM) and URAT1 (IC₅₀=3800 nM) inhibition provides a reliable negative control for urea/urate transporter SAR. The >5,700-fold AhR potency shift versus close analogs validates the critical 4-bromo-2-ethyl substitution pattern, ensuring accurate structure-activity relationship mapping in medicinal chemistry, agrochemical, and pre-formulation projects.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 1504448-31-0
Cat. No. B1405952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
CAS1504448-31-0
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)Br)NC(=O)N(C)C
InChIInChI=1S/C11H15BrN2O/c1-4-8-7-9(12)5-6-10(8)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15)
InChIKeyPHVDYCNWKAQCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea (CAS 1504448-31-0) for Scientific Research and Procurement


1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea (CAS 1504448-31-0) is a substituted phenylurea derivative with the molecular formula C₁₁H₁₅BrN₂O and a molecular weight of approximately 271.15 g/mol . The compound features a 4-bromo substituent and a 2-ethyl group on the phenyl ring, along with a 3,3-dimethylurea moiety . This structural configuration confers distinct physicochemical and biological properties compared to other phenylurea analogs, making it a valuable tool for investigating structure-activity relationships in medicinal chemistry, chemical biology, and agrochemical research .

Why 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea Cannot Be Replaced by Generic Phenylurea Analogs


Within the phenylurea class, small modifications to the aromatic ring—such as the presence of a halogen, alkyl group, or altered substitution pattern—can profoundly shift biological target engagement, potency, and selectivity . For 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea, the combined 4-bromo and 2-ethyl substitution differentiates it from simpler analogs like 1-(4-bromophenyl)-3,3-dimethylurea or monuron (1-(4-chlorophenyl)-3,3-dimethylurea). These structural differences directly impact performance in urea transporter inhibition, urate transporter modulation, and AhR agonism . As the quantitative comparisons below demonstrate, generic substitution with a structurally related but unvalidated analog can lead to significantly divergent experimental outcomes, compromising assay reproducibility and research conclusions .

1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea: Quantitative Comparative Evidence for Informed Procurement


Comparative UT-A1 Urea Transporter Inhibition: 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea vs. 1-(4-Bromophenyl)-3,3-dimethylurea

The compound exhibits measurable but moderate inhibition of rat UT-A1, with an IC₅₀ of 5000 nM [1]. In contrast, the closely related analog 1-(4-bromophenyl)-3,3-dimethylurea (lacking the 2-ethyl group) shows significantly more potent UT-A1 inhibition, with an IC₅₀ of 750 nM under identical assay conditions [2]. This 6.7-fold difference demonstrates that the 2-ethyl substituent attenuates UT-A1 inhibitory activity, which is a critical consideration for researchers studying urea transporter pharmacology or seeking selective versus broad-spectrum inhibition profiles.

Urea Transporter UT-A1 Inhibition Kidney Physiology Diuresis

Comparative URAT1 Inhibition: 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea vs. 1-(4-Bromo-2-methylphenyl)-3,3-dimethylurea

The compound demonstrates weak inhibition of human URAT1, with an IC₅₀ of 3800 nM [1]. In contrast, the 2-methyl analog 1-(4-bromo-2-methylphenyl)-3,3-dimethylurea shows substantially greater potency, with reported IC₅₀ values ranging from 324 to 352 nM [2]. The approximately 11-fold reduction in URAT1 inhibitory activity conferred by the 2-ethyl substitution represents a clear structure-activity relationship (SAR) that informs compound selection for urate transport studies.

URAT1 Urate Transporter Hyperuricemia Gout

Comparative AhR Agonist Activity: 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea vs. Close Structural Analog

The compound exhibits potent AhR agonist activity with an EC₅₀ of 0.030 nM in a human recombinant HepG2-Lucia AhR luciferase reporter gene assay [1]. A structurally related analog (BDBM50603559, CHEMBL5203209) shows markedly reduced potency, with an EC₅₀ of 172 nM under the same assay conditions [2]. This >5,700-fold difference in AhR agonism highlights the extreme sensitivity of AhR activation to subtle structural variations within this phenylurea scaffold.

Aryl Hydrocarbon Receptor AhR Agonism Toxicology Xenobiotic Sensing

Comparative BRD4 Bromodomain Binding Affinity: 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea vs. High-Affinity Binders

The compound exhibits weak binding affinity to the BRD4 bromodomain 1 (BD1), with a Kd of 3300 nM as measured by isothermal titration calorimetry and fluorescence anisotropy [1]. This contrasts with high-affinity BRD4 binders such as (+)-JQ1 (Kd ~50-90 nM) and other optimized BET inhibitors that typically achieve low nanomolar affinity [2]. This data establishes 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea as a low-affinity ligand unsuitable for BRD4-targeted applications.

BRD4 Bromodomain Epigenetics Cancer

Physicochemical Differentiation: Aqueous Solubility Profile of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea

The compound is reported to be insoluble in water at room temperature but soluble in organic solvents, a property that contrasts with more hydrophilic phenylurea analogs like monuron (1-(4-chlorophenyl)-3,3-dimethylurea) which exhibits measurable aqueous solubility . This limited aqueous solubility necessitates the use of organic co-solvents (e.g., DMSO, ethanol) for in vitro assay preparation and may influence in vivo bioavailability if the compound is advanced to animal studies.

Solubility Formulation Physicochemical Properties

Safety and Handling Precautions: Comparative Risk Profile

Vendor safety documentation recommends standard laboratory precautions including protective eyewear, lab coat, mask, and gloves when handling this compound [1]. While the specific toxicological profile has not been fully characterized in the public domain, the compound is not listed as a known human carcinogen, unlike the structurally distinct phenylurea herbicide diuron, which has been shown to increase urinary bladder carcinoma incidence in animal studies [2]. This distinction is relevant for risk assessment during procurement and use.

Safety Handling Laboratory Safety

Optimal Research and Industrial Use Cases for 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea Based on Quantitative Evidence


Positive Control for AhR Agonism in Toxicological and Xenobiotic Sensing Assays

Given its exceptional AhR agonist potency (EC₅₀ = 0.030 nM) [1], this compound is ideally suited as a high-potency positive control for AhR activation studies. Researchers investigating dioxin-like compounds, environmental toxicants, or AhR-mediated gene expression can use this compound to establish maximal response benchmarks in luciferase reporter assays [1].

Negative Control or Reference Compound for Urea Transporter and URAT1 Inhibition Studies

The relatively weak UT-A1 inhibition (IC₅₀ = 5000 nM) [1] and weak URAT1 inhibition (IC₅₀ = 3800 nM) [2] make this compound a useful negative control or reference point for structure-activity relationship (SAR) studies. It can help define the activity cliff introduced by 2-ethyl substitution relative to more potent 2-H or 2-methyl analogs [1][2].

Scaffold for Medicinal Chemistry Optimization Toward Selective AhR Modulation

The dramatic >5,700-fold potency difference in AhR agonism compared to a closely related analog [1] highlights the sensitivity of this scaffold to structural modifications. Medicinal chemists can leverage this SAR to design focused libraries aimed at achieving potent and selective AhR modulation, while minimizing off-target activity at urea or urate transporters [1][2].

Physicochemical Probe for Solubility and Formulation Studies of Lipophilic Phenylureas

Its poor aqueous solubility at room temperature [1] makes this compound a representative model for studying formulation challenges of lipophilic phenylureas. It can be used to evaluate co-solvent systems, cyclodextrin complexation, or lipid-based delivery strategies in pre-formulation development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.